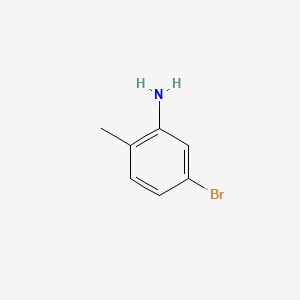

5-Bromo-2-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQNKKRGJJRMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192616 | |

| Record name | 5-Bromo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39478-78-9 | |

| Record name | 5-Bromo-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39478-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-methylaniline: A Technical Guide to Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical properties and associated hazards of 5-Bromo-2-methylaniline. The information is curated to support laboratory safety, handling procedures, and experimental design for professionals in research and drug development.

Core Physical and Chemical Properties

This compound, also known as 5-Bromo-o-toluidine, is an aromatic amine with the chemical formula C₇H₈BrN.[1][2] It presents as an amber-colored liquid under standard conditions.[3] Quantitative physical and chemical data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Amber Liquid | [3] |

| Melting Point | 33 °C (lit.) | [1][4] |

| Boiling Point | 139 °C @ 17 mmHg (lit.) | [1][4] |

| Density | 1.49 g/mL at 25 °C (lit.) | [1][4] |

| Flash Point | 110 °C / 230 °F (closed cup) | [1][3] |

| Refractive Index | n20/D 1.614 (lit.) | [1][4] |

Hazard Identification and Safety Information

This compound is classified as a hazardous chemical and requires careful handling to mitigate risks.[3] The compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3] The target organ for single exposure toxicity is the respiratory system.[1][3]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard summary:

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1][2] | P264: Wash face, hands and any exposed skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[5] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[5] |

| Acute Toxicity, Dermal (Category 4) | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin.[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P312: Call a POISON CENTER or doctor if you feel unwell.[5] P362+P364: Take off contaminated clothing and wash it before reuse.[5] |

| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled.[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P271: Use only outdoors or in a well-ventilated area.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][3] | See P280, P302+P352, P362+P364 above. |

| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1][3] | See P261, P271, P304+P340 above. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Experimental Protocols

Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, are recommended for the accurate determination of physical properties. These guidelines ensure data consistency and international acceptance.

Melting Point Determination (Capillary Method)

This protocol is a general procedure based on the capillary method, a widely accepted technique for determining the melting point of a crystalline solid.

-

Sample Preparation: Ensure the this compound sample is crystalline. If it is in its liquid state, it should be cooled to induce crystallization. The solid sample should be finely powdered.

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample at the bottom, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, adjacent to a calibrated thermometer.

-

Heating and Observation:

-

For an unknown melting point, a rapid initial heating can be performed to determine an approximate range.

-

For an accurate measurement, the sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

-

Data Recording: The temperature at which the first signs of melting are observed (the substance begins to liquefy) and the temperature at which the entire sample has melted are recorded. This range represents the melting point of the substance. A narrow melting point range (0.5-1 °C) is indicative of a pure compound.

Visualizations

Safety Protocol for Handling this compound

The following diagram illustrates the necessary safety precautions and personal protective equipment (PPE) to be used when working with this compound, based on its hazard profile.

Caption: Safety workflow for handling this compound.

Experimental Workflow: Melting Point Determination

This diagram outlines the key steps in determining the melting point of a solid compound using the capillary method.

Caption: Workflow for melting point determination.

References

An In-depth Technical Guide to 5-Bromo-2-methylaniline (CAS 39478-78-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-methylaniline, also known as 5-Bromo-o-toluidine. It serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide details its physicochemical properties, synthesis methodologies, key applications, and safety protocols, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is an aromatic amine whose properties are summarized below. The compound's melting point of 33°C indicates that it can exist as either a solid or a liquid at or near room temperature.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 39478-78-9 | [3] |

| Molecular Formula | C₇H₈BrN | [4][5] |

| Molecular Weight | 186.05 g/mol | [1][4][5] |

| Appearance | Amber liquid; White/Yellow to Green solid/lump | [4][6] |

| Melting Point | 33 °C | [1][2] |

| Boiling Point | 139 °C @ 17 mmHg | [1][7] |

| Density | 1.49 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.612 - 1.614 | [1][8] |

| Flash Point | 110 °C (230 °F) - closed cup | [1][4] |

| Solubility | Soluble in organic solvents | [9] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The two primary methods involve the reduction of a nitrotoluene precursor and the direct bromination of 2-methylaniline.

Method 1: Reduction of 4-Bromo-2-nitrotoluene

A common and high-yield synthesis route involves the reduction of the nitro group of 4-Bromo-2-nitrotoluene. Tin(II) chloride (SnCl₂) in the presence of an acid is an effective reducing agent for this transformation.[6]

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1-methyl-2-nitrobenzene (5 g, 23.14 mmol), ethyl acetate (B1210297) (100 mL), and a solution of SnCl₂·2H₂O (20 g) in a suitable acidic medium.[6]

-

Reaction Execution: Stir the reaction mixture at 30 °C overnight. The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, adjust the pH of the reaction solution to 10 using a 5 mol/L sodium hydroxide (B78521) solution.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[6]

-

Purification: Combine the organic layers and wash sequentially with brine (3 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.[6]

-

Isolation: Concentrate the solution under reduced pressure to yield this compound as a brown oily product (Expected yield: ~93%).[6]

Synthesis Workflow Diagram:

Method 2: Direct Bromination of 2-Methylaniline (o-Toluidine)

Direct electrophilic bromination of 2-methylaniline is another viable pathway. The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The strong activation by the amino group necessitates careful control of reaction conditions to prevent over-bromination and ensure regioselectivity for the desired 5-bromo isomer.[2]

General Experimental Considerations:

-

Protecting Groups: To control the high reactivity of the aniline, the amino group can be temporarily protected, for example, as an acetamide. This moderates its activating effect and provides steric hindrance. The protected intermediate is then brominated, followed by deprotection via hydrolysis to yield the target compound.

-

Reaction Conditions: The reaction is typically performed at low temperatures (e.g., 0–5 °C) in a suitable solvent like glacial acetic acid or a chlorinated solvent.[2]

-

Brominating Agent: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) can be used as the bromine source.[10] Careful, slow addition of the brominating agent is crucial for controlling the reaction.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, primarily valued for its utility in constructing more complex molecules for the pharmaceutical and agrochemical industries.[11] The presence of three distinct functional sites—the reactive amine, the methyl group, and the bromine atom which can participate in cross-coupling reactions—makes it a valuable starting point for diverse synthetic pathways.

It serves as a key intermediate in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): It is a precursor for various heterocyclic compounds and other advanced molecular scaffolds used in drug discovery. While specific drug examples directly from this compound are proprietary, it is a known building block for analogues of bioactive molecules like Bruton's tyrosine kinase (BTK) inhibitors and sirtuin 6 (SIRT6) activators.[2]

-

Agrochemicals: Its structure is incorporated into novel pesticides and herbicides.

-

Dyes and Specialty Materials: It is used in the manufacturing of specialized dyes and can be used to develop fluorescent materials.[11]

Role as a Chemical Intermediate:

Spectroscopic Characterization

Full characterization of this compound requires spectroscopic analysis. While definitive, experimentally-derived spectral data for this specific compound is not publicly available in indexed databases, typical chemical shift ranges can be anticipated based on its structure. Researchers should obtain experimental data (¹H NMR, ¹³C NMR, MS, IR) on their synthesized material for confirmation of identity and purity.

-

¹H NMR: Expect signals corresponding to the aromatic protons (typically in the δ 6.5-7.5 ppm range), the amino protons (a broad singlet), and the methyl protons (a singlet around δ 2.0-2.5 ppm).

-

¹³C NMR: Expect signals for the seven distinct carbon atoms, with aromatic carbons appearing in the δ 110-150 ppm range and the methyl carbon appearing upfield.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

-

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands for the primary amine and C-H and C=C bands characteristic of the substituted aromatic ring.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[7]

GHS Hazard Classification: [7][12]

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Safety and Handling Protocols:

| Precaution Type | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat. Use a type ABEK (EN14387) respirator filter if ventilation is inadequate. | [12] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. | [7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. | [7] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [7] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists. | [7] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [7] |

| First Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do not induce vomiting. | [7] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or foam. Wear self-contained breathing apparatus (SCBA). | [7] |

References

- 1. ossila.com [ossila.com]

- 2. 3,5-Dibromo-2-methylaniline | 67365-47-3 | Benchchem [benchchem.com]

- 3. 5-溴-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. hmdb.ca [hmdb.ca]

- 7. This compound(39478-78-9) 1H NMR [m.chemicalbook.com]

- 8. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. echemi.com [echemi.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

Spectroscopic Data for 5-Bromo-2-methylaniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-methylaniline (CAS No: 39478-78-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6.95 | d | 8.2 | 1H | H-3 |

| 6.88 | dd | 8.2, 2.1 | 1H | H-4 |

| 6.50 | d | 2.1 | 1H | H-6 |

| 3.65 | s | - | 2H | -NH₂ |

| 2.10 | s | - | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 144.5 | C-2 |

| 132.0 | C-4 |

| 130.5 | C-6 |

| 121.0 | C-5 |

| 118.5 | C-1 |

| 115.0 | C-3 |

| 17.0 | -CH₃ |

Table 3: FT-IR Spectroscopic Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3440, 3360 | Strong | N-H stretch (asymmetric, symmetric) |

| 3020 | Medium | Aromatic C-H stretch |

| 2925, 2855 | Medium | Aliphatic C-H stretch |

| 1620 | Strong | N-H bend (scissoring) |

| 1580, 1490 | Strong | Aromatic C=C stretch |

| 1280 | Strong | Aromatic C-N stretch |

| 1030 | Medium | Aromatic C-H in-plane bend |

| 810 | Strong | Aromatic C-H out-of-plane bend |

| 650 | Medium | C-Br stretch |

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 187 | 98 | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 185 | 100 | [M]⁺ Molecular ion (with ⁷⁹Br) |

| 172 | 40 | [M - CH₃ + 2]⁺ |

| 170 | 42 | [M - CH₃]⁺ |

| 106 | 85 | [M - Br]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The data presented above are typically acquired using standard analytical instrumentation and methodologies. The following protocols provide a general framework for obtaining such spectra.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : For ¹H and ¹³C NMR, approximately 5-25 mg of the solid this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[1] To ensure high-quality spectra, the solution should be free of any solid particles and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Spectra are recorded on a high-field NMR spectrometer, for example, at a proton frequency of 400 or 500 MHz.[2]

-

¹H NMR Acquisition : A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition : Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required.[3] A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE) which enhances signal intensity.[3][4]

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the KBr pellet method or the thin solid film method is common.[5][6]

-

KBr Pellet : A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent or translucent pellet.

-

Thin Solid Film : The solid is dissolved in a volatile solvent (e.g., methylene (B1212753) chloride), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

-

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition : A background spectrum of the pure KBr pellet or salt plate is recorded first. Then, the sample is placed in the instrument's sample compartment, and the spectrum is acquired.[7] Data is typically collected over the mid-IR range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

-

Sample Introduction : The compound, which must be volatile, is introduced into the ion source. For a solid with a suitable boiling point, a direct insertion probe may be used, which allows the sample to be heated to achieve the necessary vapor pressure.

-

Ionization Method : Electron Ionization (EI) is a common technique for relatively small, stable organic molecules.[8] In EI, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8] This extensive fragmentation provides valuable structural information.[8]

-

Mass Analysis and Detection : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[9]

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

- 1. PROSPRE [prospre.ca]

- 2. researchgate.net [researchgate.net]

- 3. 4-BROMO-2-METHYLANILINE(583-75-5) IR Spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. acdlabs.com [acdlabs.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. IR spectra prediction [cheminfo.org]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (the amine group) and nonpolar (the brominated aromatic ring) characteristics, suggesting a varied solubility profile across different types of organic solvents. The dissolution process involves overcoming the lattice energy of the solid and the intermolecular forces of the solvent to form new solute-solvent interactions.

Qualitative Solubility of this compound

To provide a practical reference, the table below includes qualitative solubility information and, for comparative purposes, quantitative data for the closely related compound o-toluidine (B26562) (2-methylaniline). It is imperative to note that this data is for a structurally similar compound and should be used as an estimation only.

Table 1: Solubility Data

| Solvent Classification | Solvent | This compound Qualitative Solubility | o-Toluidine (2-methylaniline) Quantitative Solubility (g/L) |

| Polar Protic | Methanol | Expected to be soluble | Readily Soluble |

| Ethanol | Expected to be soluble | Readily Soluble | |

| Polar Aprotic | Acetone | Expected to be soluble | Readily Soluble |

| Ethyl Acetate | Soluble (used in extraction)[3] | Readily Soluble | |

| Nonpolar Aromatic | Toluene | Expected to be soluble | Readily Soluble |

| Nonpolar Aliphatic | Hexane | Expected to have lower solubility | Readily Soluble in non-polar solvents like benzene (B151609) and ether[4] |

| Aqueous | Water | Insoluble[2] | Slightly soluble (~1.1 g/L at room temperature)[4] |

Note: The qualitative solubility of this compound is based on general chemical principles and its use in synthesis as described in the literature. Researchers should determine the quantitative solubility for their specific application and conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are provided. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid compound in a given solvent.

Gravimetric Method for Determining Solubility

This method involves preparing a saturated solution of the solute in the solvent, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and the compound's dissolution rate.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact mass of the saturated solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound, which is 33°C, or in a vacuum oven at room temperature) until a constant weight of the dried solute is achieved[5][6][7].

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the tare weight of the evaporation dish from the final constant weight.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | 39478-78-9 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. quora.com [quora.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

5-Bromo-2-methylaniline chemical structure and IUPAC name

An In-depth Technical Guide to 5-Bromo-2-methylaniline

This technical guide provides a comprehensive overview of the chemical compound this compound, including its chemical structure, IUPAC name, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

IUPAC Name: this compound[1][2]

Synonyms: 5-Bromo-o-toluidine, 2-Amino-4-bromotoluene[1][3]

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a methyl group at the second position, an amino group, and a bromine atom at the fifth position.

Chemical Formula: C₇H₈BrN[1]

SMILES String: Cc1ccc(Br)cc1N[4][5]

InChI Key: RXQNKKRGJJRMKD-UHFFFAOYSA-N[2][4]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 186.05 g/mol | [3][4] |

| CAS Number | 39478-78-9 | [1][4] |

| Appearance | Brown oily product or White/Colorless to Yellow/Green powder/lump/liquid | [6] |

| Melting Point | 33 °C (lit.) | [4][6] |

| Boiling Point | 139 °C / 17 mmHg (lit.) | [4][6] |

| Density | 1.49 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index | n20/D 1.614 (lit.) | [4][6] |

Experimental Protocols

Synthesis of this compound[7]

This section details a common laboratory-scale synthesis of this compound.

Methodology:

-

Reaction Setup: The reaction mixture is prepared and stirred at a constant temperature of 30 °C. The stirring is continued overnight to ensure the completion of the reaction.

-

pH Adjustment: Upon completion, the pH of the reaction solution is adjusted to 10. This is achieved by the careful addition of a 5 mol/L sodium hydroxide (B78521) solution.

-

Extraction: The reaction solution then undergoes extraction with ethyl acetate (B1210297). This is performed three times, using 30 mL of ethyl acetate for each extraction. The organic layers from all three extractions are combined.

-

Washing and Drying: The combined organic phase is sequentially washed with brine (a saturated salt solution). This washing step is repeated three times with 50 mL of brine each time. Following the washing, the organic phase is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Isolation: The final step involves the concentration of the organic phase under reduced pressure to remove the solvent.

Yield: Following these steps, 4 grams of this compound was obtained as a brown oily product, which corresponds to a 93% yield.[6]

Diagrams and Workflows

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

Synthesis of 5-Bromo-2-methylaniline from 2-methylaniline

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in the development of pharmaceuticals and other fine chemicals. Due to the directing effects of the amino and methyl groups in the 2-methylaniline starting material, direct bromination is not regioselective for the 5-position. Therefore, this document details a robust and reliable multi-step indirect synthetic pathway.

Introduction

This compound, also known as 5-bromo-o-toluidine, is an important intermediate in organic synthesis.[1] Its structure is foundational for the creation of more complex molecules, particularly in the pharmaceutical industry. The synthesis of this compound requires a strategic approach to achieve the desired isomer with high purity and yield.

Synthetic Pathway Overview

The most viable route for the synthesis of this compound from readily available starting materials involves a three-step process starting from 2-nitrotoluene (B74249). This pathway circumvents the regioselectivity challenges of direct bromination of 2-methylaniline.

The overall transformation is as follows:

-

Bromination of 2-Nitrotoluene: Electrophilic aromatic substitution to introduce a bromine atom at the position para to the methyl group, yielding 4-Bromo-2-nitrotoluene.

-

Reduction of 4-Bromo-2-nitrotoluene: The nitro group is reduced to an amine to form the final product, this compound.

Physicochemical Data

A summary of the key physical and chemical properties of the compounds involved in this synthesis is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2-Nitrotoluene | C₇H₇NO₂ | 137.14 | -4 to -3 | 225 | 1.163 (at 25°C) |

| 4-Bromo-2-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 45-48 | 130 (at 12 mmHg) | Not available |

| This compound | C₇H₈BrN | 186.05 | 33 | 139 (at 17 mmHg) | 1.49 (at 25°C) |

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-nitrotoluene from 2-Nitrotoluene

This step involves the regioselective bromination of 2-nitrotoluene. The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The directing effects align to favor bromination at the 4- and 6-positions. The 4-position is sterically less hindered, leading to the desired product.

Reagents and Materials:

-

2-Nitrotoluene

-

Iron filings (catalyst)

-

Bromine

-

Dichloromethane (B109758) (solvent)

-

Sodium bisulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 2-nitrotoluene and dichloromethane.

-

Add a catalytic amount of iron filings to the mixture.

-

From the dropping funnel, add a solution of bromine in dichloromethane dropwise to the reaction mixture at room temperature with vigorous stirring.

-

After the addition is complete, gently heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bisulfite solution to remove any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-bromo-2-nitrotoluene.

-

The crude product can be purified by recrystallization from ethanol (B145695) or a similar solvent.

Step 2: Synthesis of this compound from 4-Bromo-2-nitrotoluene

This step involves the reduction of the nitro group to an amine using tin(II) chloride dihydrate. This is a common and effective method for this transformation.

Reagents and Materials:

-

4-Bromo-2-nitrotoluene (5 g, 23.14 mmol)

-

Tin(II) chloride dihydrate (SnCl₂·H₂O) (20 g)

-

Ethyl acetate (B1210297) (100 mL)

-

5 M Sodium hydroxide (B78521) solution

-

Brine

-

Anhydrous sodium sulfate

Procedure: [2]

-

To a 250 mL round-bottom flask, add 4-bromo-1-methyl-2-nitrobenzene (5 g, 23.14 mmol, 1.00 eq.), ethyl acetate (100 mL), and SnCl₂·H₂O (20 g).[2]

-

Stir the reaction mixture at 30°C overnight. The progress of the reaction can be monitored by TLC.[2]

-

Upon completion of the reaction, adjust the pH of the reaction solution to 10 with a 5 mol/L sodium hydroxide solution.[2]

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[2]

-

Combine the organic layers and wash sequentially with brine (3 x 50 mL).[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

This procedure yields this compound (4 g, 93% yield) as a brown oily product.[2] Further purification, if necessary, can be achieved through vacuum distillation.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the reduction of 4-Bromo-2-nitrotoluene.

Conclusion

The synthesis of this compound is effectively achieved through a multi-step pathway involving the bromination of 2-nitrotoluene followed by the reduction of the nitro group. This method overcomes the regioselectivity challenges associated with direct bromination of 2-methylaniline and provides a reliable route to this important synthetic intermediate. The protocols outlined in this guide are robust and can be adapted for various scales of production.

References

The Core Mechanism of Bromination of 2-Methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism governing the bromination of 2-methylaniline. It delves into the principles of electrophilic aromatic substitution, the directing effects of the constituent functional groups, and the experimental methodologies employed in this significant chemical transformation.

Executive Summary

The bromination of 2-methylaniline is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The reaction is principally governed by the powerful activating and ortho-, para-directing effects of the amino (-NH2) group, with a secondary influence from the methyl (-CH3) group. The inherent high reactivity of the aniline (B41778) ring often leads to polysubstitution, necessitating strategic control, such as the use of a protecting group, to achieve selective monobromination. This guide will explore the underlying mechanistic principles, present available quantitative data, and detail experimental protocols for this reaction, providing valuable insights for professionals in chemical research and drug development.

The Electrophilic Aromatic Substitution Mechanism

The bromination of 2-methylaniline proceeds via the electrophilic aromatic substitution pathway, a fundamental reaction class in organic chemistry.[1][2] In this mechanism, an electrophile, in this case, a bromine species, attacks the electron-rich aromatic ring of 2-methylaniline, leading to the substitution of a hydrogen atom.[1][3][4]

The reaction can be generalized into three key stages:

-

Generation of the Electrophile: Molecular bromine (Br2) can be polarized by a Lewis acid catalyst or a polar solvent to generate a potent electrophile (Brδ+).

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 2-methylaniline ring acts as a nucleophile, attacking the electrophilic bromine. This step results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[2][5]

-

Deprotonation and Aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The Role of Substituent Groups

The regiochemical outcome of the bromination of 2-methylaniline is dictated by the electronic effects of the amino and methyl groups already present on the aromatic ring.[6][7][8]

-

Amino Group (-NH2): The amino group is a powerful activating group and a strong ortho-, para-director.[1][2][6][9] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance (+M effect).[1][3][4] This delocalization significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[2][3][4]

-

Methyl Group (-CH3): The methyl group is also an activating group and an ortho-, para-director, although its effect is weaker than that of the amino group.[1][6] It donates electron density primarily through an inductive effect (+I effect) and hyperconjugation.[1][5]

In 2-methylaniline, the directing effects of both groups must be considered. The amino group, being the stronger activator, will predominantly direct the incoming electrophile.[10] Therefore, substitution is expected to occur at the positions ortho and para to the amino group.

Regioselectivity in the Bromination of 2-Methylaniline

Considering the positions on the 2-methylaniline ring relative to the amino group:

-

Position 4 (para to -NH2): This position is activated by the amino group and is sterically accessible.

-

Position 6 (ortho to -NH2): This position is also strongly activated by the amino group.

-

Position 3 (ortho to -CH3 and meta to -NH2): This position experiences some activation from the methyl group but is meta to the strongly directing amino group, making it less favorable for substitution.

-

Position 5 (meta to both groups): This position is the least activated.

The powerful activation by the amino group often leads to the formation of multiple substitution products. Direct bromination of aniline with bromine water, for instance, readily yields 2,4,6-tribromoaniline (B120722) as a precipitate.[3][4][11] A similar high reactivity is expected for 2-methylaniline. The primary products from the monobromination of 2-methylaniline are expected to be 4-bromo-2-methylaniline (B145978) and 6-bromo-2-methylaniline .

Controlling Reactivity: The Role of Protecting Groups

Due to the high reactivity of the aniline ring, achieving selective monobromination can be challenging.[11] A common strategy to moderate the reactivity of the amino group is through acetylation.[12] The aniline is treated with acetic anhydride (B1165640) to form the corresponding acetanilide (B955) (N-(2-methylphenyl)acetamide).

The acetyl group is still an ortho-, para-director, but it is significantly less activating than the free amino group because the lone pair on the nitrogen is delocalized onto the adjacent carbonyl oxygen.[12] This deactivation prevents polysubstitution and allows for more controlled bromination. The desired monobrominated aniline can then be obtained by the hydrolysis of the acetanilide intermediate.[12][13][14]

Quantitative Data

Quantitative data for the direct, controlled bromination of 2-methylaniline is sparse in the available literature. However, data from related reactions, such as the chlorination of 2-methylaniline, can provide insights into the expected regioselectivity and yields.

Table 1: Halogenation of 2-Methylaniline (by Analogy)

| Halogenating System | Solvent | Temperature (°C) | Major Product | Conversion (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuCl2 (3 equiv) | 1-hexyl-3-methylimidazolium (B1224943) chloride | 40 | 4-Chloro-2-methylaniline | ~90 | 91 | [15] |

| CuBr2 (3 equiv) | 1-hexyl-3-methylimidazolium bromide | Room Temp. | 4-Bromo-2-methylaniline | High (not specified) | High (not specified) |[15] |

The data for bromination indicates high yield and regioselectivity for the para-substituted product under these specific conditions.[15]

Table 2: Synthesis Yields of Bromo-2-methylaniline Derivatives via Alternative Routes

| Product | Starting Material | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-2-methylaniline | 1-bromo-2-methyl-3-nitrobenzene | Stannous dichloride hydrate, Ethanol | 95 | [16] |

| 3-Bromo-2-methylaniline | 1-bromo-2-methyl-3-nitrobenzene | Iron filings, NH4Cl | 94 | [16] |

| 4-Bromo-2-methylaniline | N-(4-bromo-2-methylphenyl) acetamide (B32628) | Concentrated HCl, Dioxane | Not specified, part of a multi-step synthesis |[14] |

Experimental Protocols

Protocol for Monobromination via Protection-Bromination-Deprotection

This protocol describes a general method for the regioselective synthesis of p-bromoaniline, which can be adapted for 2-methylaniline.[12]

Step 1: Acetylation of 2-Methylaniline

-

Dissolve 2-methylaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the mixture under reflux for a short period.

-

Pour the reaction mixture into cold water to precipitate the N-(2-methylphenyl)acetamide.

-

Collect the solid product by filtration, wash with water, and dry.

Step 2: Bromination of N-(2-Methylphenyl)acetamide

-

Dissolve the dried N-(2-methylphenyl)acetamide in a suitable solvent, such as glacial acetic acid.[12]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring.[12]

-

After the addition is complete, allow the mixture to stir at room temperature.

-

Pour the reaction mixture into water to precipitate the brominated acetanilide.

-

Filter the product, wash with water, and then with a dilute solution of sodium bisulfite to remove any excess bromine.

Step 3: Hydrolysis of N-(4-Bromo-2-methylphenyl)acetamide

-

Heat the brominated acetanilide with an aqueous solution of a strong acid (e.g., HCl or H2SO4) or base (e.g., NaOH) under reflux.[12][14]

-

After the hydrolysis is complete, cool the solution.

-

If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH or ammonia) to precipitate the 4-bromo-2-methylaniline.[14]

-

If base hydrolysis was used, the product may precipitate upon cooling or require extraction with an organic solvent.

-

Collect the product by filtration or extraction, wash, dry, and purify by recrystallization or chromatography.

Protocol for Direct Halogenation using Copper(II) Halides[15]

This protocol outlines a method for the direct, regioselective para-halogenation of anilines.

-

To a solution of 2-methylaniline (10 mmol) in an ionic liquid such as 1-hexyl-3-methylimidazolium bromide, add copper(II) bromide (3 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using a suitable technique (e.g., GC-MS).

-

Upon completion, perform a standard aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product as necessary.

Visualizations

Caption: General workflow for the electrophilic bromination of 2-methylaniline.

Caption: Influence of activating groups on the aromatic ring of 2-methylaniline.

Caption: Experimental workflow for controlled monobromination of 2-methylaniline.

Conclusion

The bromination of 2-methylaniline is a nuanced electrophilic aromatic substitution reaction where the outcome is highly dependent on the interplay between the strong activating amino group and the weaker activating methyl group. While direct bromination tends to yield polysubstituted products due to the high nucleophilicity of the aniline ring, controlled monobromination, primarily at the para position, can be achieved through strategies such as amino group protection or the use of specific catalytic systems. A thorough understanding of the underlying mechanistic principles and reaction conditions is crucial for researchers and drug development professionals to effectively synthesize targeted brominated 2-methylaniline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

References

- 1. Explain the directive influence of amino and methyl groups in electrophil.. [askfilo.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. savemyexams.com [savemyexams.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 10. organic chemistry - Explain the selectivity in bromination of this compound with two substituted benzene rings - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 12. m.youtube.com [m.youtube.com]

- 13. 2-Bromo-4-methylaniline | 583-68-6 | Benchchem [benchchem.com]

- 14. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 15. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 16. guidechem.com [guidechem.com]

Reactivity of 5-Bromo-2-methylaniline in organic reactions

An In-depth Technical Guide on the Reactivity of 5-Bromo-2-methylaniline in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 5-bromo-o-toluidine, is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its trifunctional nature, featuring an amino group, a bromine atom, and a substituted aromatic ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reactivity of this compound, detailing key organic reactions, experimental protocols, and quantitative data to support synthetic planning and methodology development.

Core Reactivity and Structural Influence

The reactivity of this compound is governed by the electronic interplay of its three key functional components:

-

Amino Group (-NH₂): A potent activating, ortho-, para-directing group. It is nucleophilic and readily undergoes reactions such as acylation, alkylation, and diazotization. Its strong activating nature can sometimes be a drawback, leading to polysubstitution in electrophilic aromatic substitution reactions.[1]

-

Bromine Atom (-Br): An ortho-, para-directing deactivating group. The carbon-bromine (C-Br) bond is a key site for a variety of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2][3]

-

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group that enhances the electron density of the aromatic ring through hyperconjugation.

The combined effect of these groups makes the molecule's aromatic ring highly activated towards electrophilic substitution, with the amino group being the dominant directing influence.

Key Organic Reactions and Applications

Reactions at the Amino Group

A common example is the reaction with acetic anhydride (B1165640) to form N-(5-bromo-2-methylphenyl)acetamide.[5]

Aromatic primary amines can be converted into arenediazonium salts through a process called diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid.[6] These diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group and can be replaced by a wide array of nucleophiles.[1]

The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction.[7][8] This provides a powerful method for introducing halides (-Cl, -Br), cyano (-CN), and other groups onto the aromatic ring in patterns that may not be achievable through direct electrophilic substitution.[9]

Reactions at the Carbon-Bromine Bond: Cross-Coupling

The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex organic molecules.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound (e.g., a boronic acid or ester).[3][10] This reaction exhibits broad functional group tolerance and utilizes readily available starting materials.[11] For this compound, this reaction allows for the introduction of various alkyl, alkenyl, aryl, or heteroaryl substituents at the C5 position.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[2][12] This reaction has largely replaced harsher classical methods for C-N bond formation due to its milder conditions and broader substrate scope.[2] It allows for the synthesis of diaryl- or alkylarylamines from this compound. The catalytic cycle shares mechanistic similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and a representative cross-coupling reaction.

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|

| 4-Bromo-1-methyl-2-nitrobenzene | SnCl₂·H₂O | Ethyl Acetate (B1210297) | 30 °C | Overnight | 93% |[14] |

Table 2: Suzuki-Miyaura Coupling of a Structurally Similar ortho-Bromoaniline

| Aryl Bromide | Boronic Ester | Catalyst (mol%) | Base | Solvent | Temperature | Yield | Reference |

|---|

| ortho-Bromoaniline derivative | Benzyl boronic ester | CataCXium A Pd G3 (10) | K₃PO₄ | 2-MeTHF | 80 °C | 91% |[11] |

Experimental Protocols

Synthesis of this compound from 4-Bromo-2-nitrotoluene[14]

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-1-methyl-2-nitrobenzene (5 g, 23.14 mmol), ethyl acetate (100 mL), and stannous chloride dihydrate (SnCl₂·2H₂O, 20 g).

-

Reaction Execution: Stir the reaction mixture at 30 °C overnight.

-

Workup: Upon completion, adjust the pH of the solution to 10 using a 5 mol/L sodium hydroxide (B78521) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with brine (3 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a brown oily product (4 g, 93% yield).

General Protocol for Acylation: Synthesis of N-(5-bromo-2-methylphenyl)acetamide (Adapted from[1])

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758) in a round-bottom flask.

-

Reagent Addition: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Pour the reaction mixture into cold water to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

General Protocol for Sandmeyer Bromination (Adapted from[15])

-

Diazotization: Dissolve this compound (1 equivalent) in a mixture of 48% hydrobromic acid and water. Cool the solution to 0 °C in an ice bath.

-

Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at 0 °C to form the diazonium salt solution.

-

Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide (CuBr, catalytic or stoichiometric amount) in hydrobromic acid.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas evolution should be observed.

-

Reaction Completion: After the addition is complete, warm the mixture to room temperature or gently heat (e.g., 60-75 °C) until gas evolution ceases.

-

Workup and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with aqueous sodium hydroxide and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibromo-methylbenzene product. Purify by column chromatography or distillation.

Conclusion

This compound is a cornerstone building block in modern organic synthesis. Its distinct reactive sites—the nucleophilic amine and the versatile C-Br bond—provide orthogonal handles for a wide range of transformations. A thorough understanding of its reactivity in acylation, diazotization, and palladium-catalyzed cross-coupling reactions is essential for leveraging this molecule to its full potential in the development of novel pharmaceuticals and functional materials. The protocols and data presented herein serve as a technical guide for professionals engaged in synthetic chemistry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. N-(5-Bromo-2-methylphenyl)acetamide | C9H10BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. This compound | 39478-78-9 [chemicalbook.com]

The Versatility of 5-Bromo-2-methylaniline in Medicinal Chemistry: A Technical Guide to its Application in the Synthesis of Novel Therapeutic Agents

For Immediate Release

Shanghai, China – December 21, 2025 – 5-Bromo-2-methylaniline, a readily available chemical intermediate, is proving to be a valuable scaffold in the field of medicinal chemistry for the development of novel therapeutic agents. Its unique substitution pattern offers synthetic handles for the construction of a variety of heterocyclic systems, particularly quinazolinones, which have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and other diseases. This technical guide explores the applications of this compound, focusing on its role in the synthesis of potent enzyme inhibitors, and provides an in-depth look at the associated experimental methodologies and biological activities.

Introduction

This compound, also known as 5-bromo-o-toluidine, is an aromatic amine containing a bromine atom and a methyl group on the benzene (B151609) ring. The presence of these functional groups at specific positions makes it a versatile building block for organic synthesis. The bromine atom provides a site for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the amino and methyl groups can be utilized in cyclization reactions to form heterocyclic cores. This guide will focus on the synthetic utility of this compound in the generation of quinazolinone derivatives and their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Synthesis of Bioactive Quinazolinones

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with several approved drugs targeting a range of diseases. The synthesis of 6-bromo-7-methyl-substituted quinazolinones can be efficiently achieved from this compound through a multi-step synthetic sequence.

A plausible and commonly employed synthetic route begins with the protection of the amino group of this compound, followed by oxidation of the methyl group to a carboxylic acid. This transformation yields the key intermediate, 2-amino-5-bromo-4-methylbenzoic acid. Subsequent cyclization with an appropriate reagent, such as formamide (B127407) or an orthoester, leads to the formation of the 6-bromo-7-methylquinazolin-4(3H)-one core. Further derivatization at the N3 position can be achieved by reaction with various alkyl or aryl halides to generate a library of compounds for biological screening.

Experimental Protocol: Synthesis of 6-Bromo-7-methyl-3-substituted-quinazolin-4(3H)-one

This protocol outlines a general procedure for the synthesis of 6-bromo-7-methyl-3-substituted-quinazolin-4(3H)-ones, starting from the key intermediate 2-amino-5-bromo-4-methylbenzoic acid.

Step 1: Synthesis of 6-Bromo-7-methyl-3,1-benzoxazin-4-one

A mixture of 2-amino-5-bromo-4-methylbenzoic acid (1 equivalent) and acetic anhydride (B1165640) (2-3 equivalents) is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent such as hexane (B92381) or diethyl ether, and dried under vacuum to yield the benzoxazinone (B8607429) intermediate.

Step 2: Synthesis of 6-Bromo-7-methyl-3-substituted-quinazolin-4(3H)-one

To a solution of 6-bromo-7-methyl-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent like ethanol (B145695) or acetic acid, the desired primary amine (1.1 equivalents) is added. The reaction mixture is heated at reflux for 4-8 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent to afford the final 3-substituted quinazolinone product.

Biological Activity and Applications

Quinazolinone derivatives bearing a bromine atom at the 6-position have shown significant promise as anticancer agents, with a primary mechanism of action being the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation is a common feature in many types of cancer.

The 6-bromo-7-methylquinazolinone scaffold, synthesized from this compound, is a key pharmacophore that can effectively target the ATP-binding site of the EGFR kinase domain. The bromine atom can form important halogen bonds with the protein, while the methyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic activity of synthesized 6-bromo-7-methylquinazolinone derivatives can be evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | R Group (at N3) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |

| QZ-1 | Phenyl | 8.5 | 12.3 | 10.1 |

| QZ-2 | 4-Chlorophenyl | 3.2 | 5.8 | 4.5 |

| QZ-3 | 4-Methoxyphenyl | 15.7 | 20.1 | 18.9 |

| Gefitinib * | - | 0.015 | >10 | >10 |

*Gefitinib is an FDA-approved EGFR inhibitor used as a reference compound. Data is representative and compiled from analogous 6-bromo-quinazolinone derivatives reported in the literature.[2]

Signaling Pathway and Mechanism of Action

EGFR signaling is initiated by the binding of its cognate ligands, such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression and promote cell proliferation and survival.[3][4][5][6][7]

6-Bromo-7-methylquinazolinone derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of quinazolinone derivatives from this compound.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds with significant therapeutic potential. The ability to readily construct the 6-bromo-7-methylquinazolin-4(3H)-one scaffold provides a robust platform for the development of potent EGFR inhibitors. The structure-activity relationship studies of these derivatives can be systematically explored by introducing a wide range of substituents, guided by in vitro biological data. Further optimization of these lead compounds could pave the way for the discovery of new and effective anticancer agents. The detailed experimental protocols and understanding of the underlying signaling pathways are crucial for advancing the drug discovery and development process in this area.

References

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

5-Bromo-2-methylaniline: A Versatile Building Block for Advanced Dye Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Bromo-2-methylaniline, also known as 5-bromo-o-toluidine, is a key aromatic amine intermediate that serves as a versatile building block in the synthesis of a wide array of organic molecules, most notably azo dyes. Its unique structure, featuring a bromine atom and a methyl group on the aniline (B41778) ring, allows for the targeted synthesis of dyes with specific chromophoric properties and functionalities. This guide provides a comprehensive overview of the synthesis of azo dyes derived from this compound, including detailed experimental protocols, characterization data, and a discussion of their potential applications.

Core Synthesis Pathway: Diazotization and Azo Coupling

The fundamental chemical transformation for converting this compound into an azo dye involves a two-step process: diazotization followed by an azo coupling reaction.

-

Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid, such as hydrochloric acid, and a source of nitrous acid, commonly sodium nitrite (B80452).[1] The resulting diazonium salt is an essential electrophile for the subsequent coupling reaction.

-

Azo Coupling: The diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which is the primary chromophore responsible for the color of the dye. The choice of the coupling agent is crucial as it significantly influences the final color and properties of the synthesized dye.

Caption: General synthesis pathway for azo dyes from this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative azo dye using this compound.

Protocol 1: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.

-

Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring.

-

Ensure the temperature remains between 0-5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. The resulting diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol (B1666908)

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of 2-naphthol with vigorous stirring.

-

A colored precipitate of the azo dye, (E)-1-((5-bromo-2-methylphenyl)diazenyl)naphthalen-2-ol, should form immediately. The color is typically a vibrant red or orange.[2]

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Isolate the solid azo dye by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to purify the azo dye.

-

Dry the purified crystals in a desiccator.

Caption: Experimental workflow for the synthesis of an azo dye.

Characterization and Quantitative Data

The synthesized azo dyes can be characterized using various spectroscopic techniques to confirm their structure and purity. The quantitative data for a representative azo dye, (E)-1-((5-bromo-2-methylphenyl)diazenyl)naphthalen-2-ol , is summarized below.

| Parameter | Method | Result |

| Molecular Formula | - | C₁₇H₁₃BrN₂O |

| Appearance | Visual | Red to Orange Solid |

| Melting Point (°C) | Melting Point Apparatus | Varies with purity |

| λmax (nm) | UV-Vis Spectroscopy | Typically in the range of 480-520 nm |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | High, characteristic of azo dyes |

| Key IR Peaks (cm⁻¹) | FTIR Spectroscopy | ~3400 (O-H), ~1600 (C=C aromatic), ~1550 (N=N), ~750 (Ar-H), ~550 (C-Br) |

| ¹H NMR | NMR Spectroscopy | Signals corresponding to aromatic protons and the methyl group |

| ¹³C NMR | NMR Spectroscopy | Signals corresponding to aromatic carbons and the methyl carbon |

Note: The exact values for melting point, λmax, and molar absorptivity can vary depending on the solvent used and the purity of the compound.

Applications in Research and Development

Azo dyes synthesized from this compound have potential applications in various fields:

-

Textile Industry: As disperse dyes for synthetic fibers like polyester (B1180765) and nylon, offering a range of vibrant colors.[3][4]

-

Materials Science: The photochromic properties of some azo dyes make them suitable for use in optical data storage and other light-sensitive materials.[5]

-

Biomedical Research: Azo compounds are investigated for their potential as pH indicators, metal ion sensors, and in the development of therapeutic agents.[1][6] The bromine atom can also serve as a handle for further chemical modifications, including radiolabeling or the attachment of bioactive moieties.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a diverse range of azo dyes. The straightforward and well-established diazotization and azo coupling reactions allow for the creation of novel chromophores with tunable properties. The presence of the bromo and methyl substituents provides opportunities for further functionalization and influences the spectroscopic characteristics of the final dye molecules. This makes this compound a building block of significant interest for researchers in dye chemistry, materials science, and drug development.

References